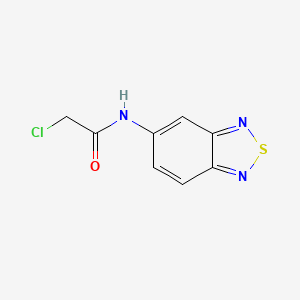
N-2,1,3-benzothiadiazol-5-yl-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2,1,3-Benzothiadiazol-5-yl-2-chloroacetamide is a chemical compound with a complex molecular structure It belongs to the class of benzothiadiazoles, which are characterized by the presence of a benzene ring fused to a thiadiazole ring
Méthodes De Préparation
The synthesis of N-2,1,3-Benzothiadiazol-5-yl-2-chloroacetamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common synthetic route is the reaction of 2-aminobenzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction conditions include maintaining a temperature of around 0°C to room temperature and using an appropriate solvent like dichloromethane.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
N-2,1,3-Benzothiadiazol-5-yl-2-chloroacetamide can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the chloroacetamide group, where nucleophiles like amines or alcohols replace the chlorine atom.
Common reagents and conditions used in these reactions include various bases, acids, and solvents, depending on the specific reaction being performed. The major products formed from these reactions can vary widely, ranging from simple derivatives to more complex molecules.
Applications De Recherche Scientifique
N-2,1,3-Benzothiadiazol-5-yl-2-chloroacetamide has several scientific research applications, including:
Chemistry: : The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: : It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: : Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: : The compound's unique properties make it useful in various industrial applications, such as in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which N-2,1,3-Benzothiadiazol-5-yl-2-chloroacetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with essential cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-2,1,3-Benzothiadiazol-5-yl-2-chloroacetamide can be compared with other similar compounds, such as:
Benzothiadiazole derivatives: : These compounds share the benzothiadiazole core but may have different substituents or functional groups.
Chloroacetamide derivatives: : These compounds contain the chloroacetamide group but may have different aromatic or heterocyclic rings.
The uniqueness of this compound lies in its specific combination of the benzothiadiazole core and the chloroacetamide group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3OS/c9-4-8(13)10-5-1-2-6-7(3-5)12-14-11-6/h1-3H,4H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNNYMQTOGKOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-methoxyphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2787252.png)
![3,6-dichloro-N-[4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2787253.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2787254.png)


![(5E)-5-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2787260.png)


![N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2787267.png)



![6-Cyclopropyl-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2787273.png)
